9-Bromonon-3-ene
Description
Structural Significance of Bromoalkene Moieties in Complex Molecule Architectures
The bromoalkene moiety is a recurring structural motif of significant strategic importance in the synthesis of complex molecules. This functional group arrangement provides a versatile handle for a variety of chemical transformations. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. 4college.co.uk Simultaneously, the alkene double bond can participate in numerous addition reactions (such as hydrogenation, halogenation, epoxidation, and ozonolysis), cyclization reactions, and cross-coupling reactions. 4college.co.uk
The presence of both functionalities in one molecule allows for sequential and selective reactions. For instance, the alkyl bromide can be used to form a key carbon-carbon bond via coupling reactions (e.g., Grignard, Gilman, or Suzuki coupling), while the alkene can be preserved for later-stage functionalization. This orthogonality is highly prized in total synthesis, where precise control over reactivity is paramount. Bromoalkenes like 9-bromonon-3-ene are therefore not just simple intermediates but key strategic components for assembling complex carbon skeletons.
Academic Importance of Stereodefined Long-Chain Halogenated Alkenes
In the realm of organic synthesis, particularly in the synthesis of natural products and pharmaceuticals, the three-dimensional arrangement of atoms (stereochemistry) is crucial for biological activity. Long-chain halogenated alkenes, such as this compound, can exist as geometric isomers, specifically E (trans) and Z (cis) isomers, due to the restricted rotation around the carbon-carbon double bond. libretexts.orgchemguide.co.uk The synthesis of a single, pure stereoisomer, known as stereoselective synthesis, is a major focus of academic research. harvard.eduub.eduthieme.com
Research Landscape of this compound and its Positional/Geometric Isomers
The research landscape for bromononenes is primarily focused on the most synthetically accessible isomer, 9-bromonon-1-ene. This terminal bromoalkene is commercially available and has been utilized in the synthesis of various important compounds. nbinno.comsigmaaldrich.com For instance, it serves as a key fragment in the synthesis of the breast cancer drug Fulvestrant and in the creation of certain agrochemicals. nbinno.comchembk.com
This compound is a positional isomer of 9-bromonon-1-ene, meaning the double bond is located at a different position along the carbon chain. savemyexams.com This structural change has significant chemical implications. The internal double bond in this compound can exist as two geometric isomers: (E)-9-bromonon-3-ene and (Z)-9-bromonon-3-ene. Furthermore, depending on the position of the bromine atom and the double bond, other positional isomers exist, such as 1-bromo-non-2-ene, 3-bromonon-1-ene, and so on. Each of these isomers possesses unique physical properties and reactivity profiles.
While specific research literature on this compound is not as extensive as for its terminal isomer, its synthesis can be envisioned through various established organic reactions. The study of its reactivity and potential applications remains an area ripe for exploration, particularly in the context of developing novel synthetic strategies that capitalize on the unique positioning of its functional groups. The table below summarizes the properties of the well-documented 9-bromonon-1-ene, which serves as a useful benchmark for its isomers.
Table 1: Physicochemical Properties of 9-Bromonon-1-ene
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₁₇Br | nbinno.comchemscene.com |
| Molecular Weight | 205.14 g/mol | nbinno.comchemscene.com |
| Appearance | Colorless to light yellow liquid | nbinno.com |
| Boiling Point | 211-213 °C | nbinno.com |
| Density | 1.087 g/cm³ | nbinno.com |
| Refractive Index | 1.472 | nbinno.com |
| Solubility | Insoluble in water; Soluble in organic solvents (ethanol, ether, chloroform) | nbinno.com |
| CAS Number | 89359-54-6 | chembk.com |
The various isomers of bromononene highlight the structural diversity achievable from a single molecular formula. Understanding the distinct characteristics of each isomer is fundamental to their application in targeted synthesis.
Table 2: Comparison of Selected Bromononene Isomers
| Isomer Name | Molecular Formula | Double Bond Position | Bromine Position | Key Features |
|---|---|---|---|---|
| 9-Bromonon-1-ene | C₉H₁₇Br | C1-C2 | C9 | Terminal alkene, primary bromide. No geometric isomerism. nbinno.comsigmaaldrich.com |
| This compound | C₉H₁₇Br | C3-C4 | C9 | Internal alkene, primary bromide. Exists as E and Z geometric isomers. libretexts.org |
| 3-Bromonon-1-ene | C₉H₁₇Br | C1-C2 | C3 | Terminal alkene, secondary (allylic) bromide. Chiral center at C3. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
110065-87-7 |
|---|---|
Molecular Formula |
C9H17Br |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
9-bromonon-3-ene |
InChI |
InChI=1S/C9H17Br/c1-2-3-4-5-6-7-8-9-10/h3-4H,2,5-9H2,1H3 |
InChI Key |
CFPUBOAHVYITAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCBr |
Origin of Product |
United States |
Iii. Reaction Pathways and Transformational Chemistry of 9 Bromonon 3 Ene Derivatives
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly with palladium, offers powerful methods for constructing complex molecular architectures from simple precursors like 9-bromonon-3-ene. arkat-usa.org These reactions are fundamental in synthetic organic chemistry for their efficiency in forming carbon-carbon bonds under mild conditions. tcichemicals.com
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. rsc.org This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of many starting materials. nih.gov For a substrate like this compound, the alkenyl bromide moiety can be coupled with either alkenyl or aryl boronic acids or their esters to form conjugated dienes or aryl-substituted alkenes, respectively. nih.govlibretexts.org
The general reaction involves the palladium-catalyzed coupling of the alkenyl bromide with an organoboron reagent. researchgate.net The choice of catalyst, typically a Pd(0) species like Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor, along with the selection of a suitable base (e.g., K₃PO₄, Na₂CO₃) and solvent (e.g., dioxane, toluene, THF), is crucial for achieving high yields. tcichemicals.comnih.gov The reaction proceeds with retention of the double bond's stereochemistry.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | Alkenyl-Aryl |
| 2 | (E)-Hex-1-enylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | Alkenyl-Alkenyl |
| 3 | 4-Methoxyphenylboronic acid | CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | Alkenyl-Aryl |
This table presents hypothetical yet representative conditions based on established Suzuki-Miyaura coupling methodologies. nih.govnih.gov
The Sonogashira coupling provides a reliable method for the formation of a C(sp²)-C(sp) bond, specifically by reacting a vinyl halide with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (e.g., CuI) and a mild amine base, such as triethylamine (B128534) or piperidine. libretexts.orgorganic-chemistry.org
When applied to this compound, the Sonogashira coupling enables the synthesis of conjugated 1,3-enynes, which are important structural motifs in many biologically active compounds. wikipedia.org The reaction is known for its stereospecificity, meaning the configuration of the double bond in the starting alkenyl bromide is retained in the enyne product. nih.gov While vinyl iodides are generally more reactive, vinyl bromides are effective substrates, sometimes requiring slightly elevated temperatures for the reaction to proceed efficiently. wikipedia.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org
Table 2: Typical Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Product |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | (E)-Nona-1,7-dien-5-yl)benzene |
| 2 | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | (E)-Pentadec-6-en-8-yne |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Piperidine | THF | (E)-Trimethyl(non-3-en-1-yn-1-yl)silane |
This table illustrates typical conditions adapted from general Sonogashira coupling procedures. libretexts.orgscirp.org
The Kumada-Tamao-Corriu coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed. organic-chemistry.orgwikipedia.org It facilitates the formation of carbon-carbon bonds by reacting an organohalide with a Grignard reagent, catalyzed by either nickel or palladium complexes. wikipedia.org This method is particularly effective for coupling alkenyl halides like this compound with alkyl Grignard reagents (R-MgBr) to form alkyl-alkenyl linkages.
The reaction offers a direct route to conjoining alkyl and alkenyl groups, avoiding the need to first convert the Grignard reagent into other organometallic species. researchgate.netorganic-chemistry.org Catalysts such as NiCl₂(dppp) or various palladium-phosphine complexes are commonly employed in solvents like THF or diethyl ether. wikipedia.orggoogle.com A key advantage is the use of readily available and economical Grignard reagents. organic-chemistry.org
Table 3: Kumada-Tamao Coupling for Alkyl-Alkenyl Bond Formation
| Entry | Grignard Reagent | Catalyst | Solvent | Product Example |
| 1 | Ethylmagnesium Bromide | NiCl₂(dppp) | THF | (E)-Undec-5-ene |
| 2 | Isopropylmagnesium Chloride | Pd(OAc)₂ / PPh₃ | Diethyl Ether | (E)-3-Methyl-dec-4-ene |
| 3 | Cyclohexylmagnesium Bromide | Pd₂(dba)₃ | THF | (E)-3-Cyclohexyl-non-1-ene |
The examples in this table are representative of the Kumada-Tamao coupling reaction scope. arkat-usa.orgwikipedia.org
Instead of acting as the electrophile, the alkenyl bromide functionality of this compound can be transformed into a nucleophilic partner for subsequent cross-coupling reactions. The Miyaura borylation is a palladium-catalyzed reaction that converts an organic halide into a boronic ester by reacting it with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). beilstein-journals.orgmdpi.com
This transformation converts this compound into its corresponding alkenyl boronate ester. This product is a stable, versatile intermediate that can then participate in Suzuki-Miyaura couplings with a wide array of aryl or alkenyl halides. nih.gov The borylation reaction is typically carried out using a palladium catalyst such as Pd(dppf)Cl₂ or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine (B1218219) ligand (e.g., XPhos), in the presence of a base like potassium acetate (B1210297) (KOAc). mdpi.comnih.gov This two-step sequence of borylation followed by Suzuki-Miyaura coupling is a powerful strategy for synthesizing complex molecules. researchgate.net
Table 4: Miyaura Borylation of an Alkenyl Bromide
| Substrate | Boron Reagent | Catalyst System | Base | Solvent | Product |
| This compound | B₂pin₂ | Pd(dppf)Cl₂ | KOAc | 1,4-Dioxane | 2-((E)-Non-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
This table depicts a typical Miyaura borylation reaction based on established protocols. mdpi.comnih.gov
Kumada-Tamao Coupling with Alkyl Grignard Reagents for Alkyl-Alkenyl Linkages
Elimination and Functional Group Interconversion Reactions
Beyond C-C bond formation, the alkenyl bromide can undergo other synthetically useful transformations, such as elimination reactions to create new sites of unsaturation.
The conversion of a bromoalkene to an alkyne can be achieved through a dehydrobromination (elimination) reaction. While this often requires strong bases and harsh conditions, tetra-n-butylammonium fluoride (B91410) (TBAF) has been identified as a mild and efficient reagent for this purpose. organic-chemistry.org
Specifically, the hydrated form, TBAF·3H₂O, can serve as a practical base for the elimination of HBr from internal bromoalkenes to yield internal alkynes. organic-chemistry.org The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF), where the basicity of the fluoride ion is enhanced. organic-chemistry.org This method offers a significant advantage by tolerating the presence of water, thus avoiding the need for strictly anhydrous conditions often required with stronger bases. organic-chemistry.org For this compound, this reaction would produce non-3-yne.
Table 5: Dehydrobromination of an Internal Bromoalkene
| Substrate | Reagent | Equivalents of Reagent | Solvent | Temperature | Product |
| This compound | TBAF·3H₂O | 5 | DMF | Room Temp. to 60 °C | Non-3-yne |
This table is based on the findings reported for the dehydrobromination of internal bromoalkenes using TBAF. organic-chemistry.org
Oxidative Hydrolysis to α-Bromoketones via Hypervalent Iodine Catalysis
A significant transformation of bromoalkenes involves their conversion to α-bromoketones, which are valuable synthetic intermediates. Current time information in Bangalore, IN.nih.govucsb.edu An operationally simple and effective method for this conversion is the oxidative hydrolysis catalyzed by hypervalent iodine reagents. Current time information in Bangalore, IN.nih.gov This approach is a notable metal-free oxidation process, offering an alternative to methods that rely on toxic and expensive metals. Current time information in Bangalore, IN.youtube.com
The reaction facilitates the synthesis of both symmetrical and unsymmetrical dialkyl α-bromoketones from a diverse range of bromoalkene substrates in moderate yields. Current time information in Bangalore, IN.nih.govucsb.edu For instance, the reaction tolerates variations in the alkyl chain length and steric hindrance on the bromoalkene substrate. Current time information in Bangalore, IN.
Research Findings:
Studies have shown that the hypervalent iodine(III) reagent, [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), is effective for converting bromoalkenes into their corresponding α-bromoketone products. Current time information in Bangalore, IN.nih.gov The process involves an oxidative transposition of the bromine atom. Current time information in Bangalore, IN.
A proposed catalytic cycle suggests that p-toluenesulfonic acid monohydrate (TsOH·H₂O) accelerates the formation of a phenyl tosyloxy iodonium (B1229267) intermediate from the catalytic HTIB. nih.govyoutube.com The bromoalkene then associates with this intermediate, followed by an attack of tosyloxy or water, leading to an iodonium intermediate. The bromide anion is subsequently expelled and acts as a nucleophile in an Sₙ2 attack to yield the α-bromoketone, with the liberation of iodobenzene (B50100) (PhI). The hypervalent iodine catalyst is then regenerated by an oxidant like m-chloroperoxybenzoic acid (m-CPBA). nih.govyoutube.com
It has been observed that this reaction can sometimes lead to the formation of Ritter-type side products, which arise from an alternative reaction pathway. Current time information in Bangalore, IN.nih.govucsb.edu The ratio of the desired α-bromoketone to the Ritter-type side product is approximately 4:1. Current time information in Bangalore, IN.
Table 1: Oxidative Hydrolysis of Bromoalkenes to α-Bromoketones This table is interactive. Click on the headers to sort the data.
| Substrate | Product | Catalyst | Yield (%) |
|---|---|---|---|
| (E/Z)-5-Bromodec-5-ene | 5-Bromodecan-6-one | HTIB | 54 |
| (E/Z)-7-Bromotetradec-7-ene | 7-Bromotetradecan-8-one | HTIB | 49 |
| (E/Z)-1-Bromo-4-nonene | 1-Bromononan-2-one | HTIB | 52 |
| (E/Z)-1-Bromo-5-methylnon-3-ene | 1-Bromo-5-methylnonan-4-one | HTIB | 51 |
Nucleophilic Reactivity of the Bromine Moiety in Organic Transformations
The bromine atom in this compound is attached to a primary carbon, making it susceptible to a range of nucleophilic substitution and elimination reactions. The reactivity of the C-Br bond is central to the utility of this compound as a synthetic building block. ontosight.ai
Nucleophilic Substitution Reactions:
As a primary alkyl halide, this compound is an excellent substrate for Sₙ2 reactions. chemguide.co.uklibretexts.org In these reactions, a nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry if the carbon were chiral, and displacement of the bromide ion. msu.edu The rate of Sₙ2 reactions is sensitive to steric hindrance; however, as a linear primary bromide, this compound is relatively unhindered. libretexts.orgmsu.edu
Common nucleophiles that can be used to displace the bromide include:
Hydroxide (B78521) ions (⁻OH) to form alcohols (non-4-en-1-ol). chemguide.co.uk
Alkoxide ions (RO⁻) to form ethers.
Cyanide ions (⁻CN) to form nitriles, which can be further hydrolyzed to carboxylic acids. ibchem.com
Azide ions (N₃⁻) to form alkyl azides, which can be reduced to primary amines.
Acetylide anions (RC≡C⁻) to form longer-chain alkynes. ucalgary.calibretexts.org
The general scheme for these reactions is: R-Br + Nu⁻ → R-Nu + Br⁻ ibchem.com
Sₙ1 reactions, which proceed through a carbocation intermediate, are generally not favored for primary alkyl halides like this compound due to the instability of the primary carbocation. ucsb.educhemguide.co.uk
Elimination Reactions:
When treated with a strong, bulky base, this compound can undergo elimination reactions to form dienes. The most common mechanism for primary alkyl halides is the E2 mechanism, where a base removes a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), and the bromide is eliminated simultaneously to form a new double bond. youtube.comucsb.edu The use of a non-nucleophilic, sterically hindered base favors elimination over substitution. The choice of solvent is also crucial, with alcoholic solvents favoring elimination. youtube.comdocbrown.info
Grignard Reagent Formation:
The bromine moiety allows for the formation of a Grignard reagent, a potent organometallic nucleophile. sigmaaldrich.comlibretexts.orgbyjus.com By reacting this compound with magnesium metal in an anhydrous ether solvent, non-3-en-9-ylmagnesium bromide can be prepared. libretexts.orgwikipedia.org
CH₃(CH₂)₄CH=CH(CH₂)₂CH₂Br + Mg → CH₃(CH₂)₄CH=CH(CH₂)₂CH₂MgBr
This Grignard reagent is a strong base and a powerful nucleophile, reacting with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. byjus.com This transformation significantly expands the synthetic utility of this compound.
Table 2: Reactivity of the Bromine Moiety in this compound This table is interactive. You can filter the data by selecting a reaction type.
| Reaction Type | Reagent(s) | Product Type | Mechanism |
|---|---|---|---|
| Nucleophilic Substitution | NaOH, H₂O/EtOH | Alcohol | Sₙ2 |
| Nucleophilic Substitution | NaCN | Nitrile | Sₙ2 |
| Nucleophilic Substitution | NaC≡CH | Terminal Alkyne | Sₙ2 |
| Elimination | t-BuOK, t-BuOH | Diene | E2 |
| Grignard Formation | Mg, Et₂O | Organomagnesium Halide | Radical |
Stereoretentive Conversions and Chiral Pool Applications in Bromoalkene Chemistry
While reactions at the sp³-hybridized carbon of this compound typically proceed with inversion (Sₙ2) or lead to racemization (Sₙ1), specific methodologies have been developed to achieve stereoretentive transformations. acs.orgresearchgate.net Such conversions are highly valuable in the synthesis of complex, stereochemically defined molecules.
Stereoretentive nucleophilic substitutions can be achieved through various strategies, including double inversion mechanisms or Sₙi (internal nucleophilic substitution) pathways. researchgate.net More recently, Sₙ1-type reactions that proceed with high stereoretention have been developed for certain substrates. acs.org These often involve the formation of nonclassical or stabilized carbocation intermediates where the incoming nucleophile is delivered to the same face from which the leaving group departed. For a molecule like this compound, the internal double bond could potentially participate in anchimeric assistance to stabilize a carbocation intermediate, influencing the stereochemical outcome of a substitution reaction. acs.org
Chiral Pool Applications:
The concept of "chiral pool" synthesis involves using readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of complex chiral targets. pnas.orgnih.govresearchgate.net While this compound itself is not chiral, it can be derived from or used to synthesize chiral molecules that are part of this pool. For example, if the double bond were to be dihydroxylated asymmetrically, it would introduce two new stereocenters. pnas.org
Furthermore, if a chiral version of this compound were synthesized (for instance, by introducing a substituent on the alkyl chain), its stereocenter could be used to direct the stereochemistry of subsequent reactions. The development of catalytic enantioselective methods allows for the synthesis of chiral molecules from racemic or achiral starting materials. organic-chemistry.orgresearchgate.net For example, a racemic α-bromo ketone can be converted to a chiral α-amino ketone with high enantioselectivity using a chiral phase-transfer catalyst. organic-chemistry.org This highlights the potential for transforming derivatives of this compound into valuable, enantiomerically enriched building blocks for the pharmaceutical and fine chemical industries. researchgate.net
V. Advanced Characterization and Computational Studies of Bromoalkene Systems
Elucidation of Stereochemistry and Regioisomerism through Advanced Spectroscopic Methods
Advanced spectroscopic techniques are indispensable for the unambiguous determination of the stereochemistry (the spatial arrangement of atoms) and regioisomerism (the position of functional groups) of bromoalkenes.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules like 9-bromonon-3-ene. leibniz-fmp.demeasurlabs.com It provides information on the molecular skeleton by analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). measurlabs.com
For this compound, NMR is critical for establishing the configuration of the C3=C4 double bond, which can exist as either a cis (Z) or trans (E) isomer. The coupling constant (³J value) between the vinyl protons on C3 and C4 is diagnostic of the stereochemistry. A larger coupling constant (typically 12-18 Hz) is indicative of a trans configuration, while a smaller coupling constant (typically 6-12 Hz) suggests a cis configuration.
Furthermore, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can confirm the spatial proximity of protons, providing definitive proof of the isomeric form. wordpress.com The chemical shifts of the carbon atoms adjacent to the double bond also differ between the Z and E isomers. wordpress.com
Beyond the double bond, NMR helps in analyzing the various conformations of the flexible nonenyl chain. wgtn.ac.nzauremn.org.br The chemical shifts and coupling patterns of the methylene (B1212753) protons are influenced by their local environment and the rotational freedom around the carbon-carbon single bonds. wikipedia.org Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to assign all proton and carbon signals, creating a complete picture of the molecule's connectivity.
| Feature | Technique | Expected Observation for this compound | Information Gained |
|---|---|---|---|
| Olefinic Protons (H3, H4) | ¹H NMR | δ ≈ 5.4 ppm. J-coupling: ~15 Hz for E-isomer, ~10 Hz for Z-isomer. | Determination of E/Z stereochemistry. |
| Allylic Protons (H2, H5) | ¹H NMR, COSY | δ ≈ 2.0-2.1 ppm. Shows correlation to olefinic protons. | Confirms position of the double bond. |
| Brominated Carbon (C9) | ¹³C NMR | δ ≈ 33-34 ppm. | Identifies the carbon attached to the bromine atom. |
| Spatial Proximity | NOESY | For the Z-isomer, a cross-peak between H3 and H4 would be expected. | Confirms stereochemistry through space. |
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational motions of molecules. nanografi.com These methods are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and bonding. sepscience.com
IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the molecule's dipole moment during a vibration. photothermal.com Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light, which is dependent on a change in the molecule's polarizability. photothermal.com
For this compound, these techniques are key for characterizing its functional groups and differentiating between its isomers. wikipedia.org
C=C Stretching: The carbon-carbon double bond stretch is a key diagnostic peak. In IR spectra, the C=C stretch for a trans isomer typically appears around 960-980 cm⁻¹, while a cis isomer shows a peak around 675-730 cm⁻¹. In Raman spectra, the C=C stretching vibration is often stronger and appears around 1640-1680 cm⁻¹. nanografi.com
C-H Bending: The out-of-plane C-H bending vibrations of the vinyl hydrogens are also characteristic. Trans isomers show a strong band in the IR spectrum around 960-970 cm⁻¹, whereas cis isomers exhibit a band around 675-730 cm⁻¹.
C-Br Stretching: The carbon-bromine bond stretch is typically observed in the far-infrared region of the spectrum, usually between 500 and 600 cm⁻¹. The exact position can provide information about the conformation of the alkyl chain around the C-Br bond. wikipedia.org
By analyzing the presence, absence, and exact frequencies of these characteristic bands, one can confidently distinguish between the E and Z isomers of this compound. wikipedia.org
| Vibrational Mode | Spectroscopy Type | Typical Frequency Range (cm⁻¹) for trans (E) Isomer | Typical Frequency Range (cm⁻¹) for cis (Z) Isomer |
|---|---|---|---|
| C=C Stretch | Raman/IR | 1665 - 1675 | 1640 - 1650 |
| =C-H Out-of-Plane Bend | IR | 960 - 980 (Strong) | 675 - 730 (Strong) |
| C-Br Stretch | IR/Raman | 500 - 600 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. slideshare.net It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization. libretexts.org
For this compound, the mass spectrum will show a characteristic molecular ion peak. Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.7% and 49.3%, respectively), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). youtube.com This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule. youtube.com
Upon electron impact ionization, the molecular ion of this compound can undergo fragmentation through various pathways. slideshare.netlibretexts.org Common fragmentation patterns for haloalkanes include:
Alpha-cleavage: Breakage of the bond adjacent to the C-Br bond.
Loss of HBr: Elimination of a hydrogen bromide molecule.
Allylic cleavage: Fragmentation at the bond adjacent to the double bond, which is favored due to the formation of a stable allylic carbocation. For this compound, this would lead to characteristic fragments.
Alkene fragmentation: The long hydrocarbon chain can also fragment, typically resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org
By carefully analyzing these fragmentation patterns, the connectivity of the atoms within the molecule can be pieced together, confirming the structure of this compound. oup.comacs.org
Advanced Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Isomer Differentiation
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful complement to experimental studies by modeling molecular properties and behavior at the atomic level.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netals-journal.com It is widely used to predict molecular geometries, energies, and reactivity. researchgate.netnih.gov
For this compound, DFT calculations can be employed to:
Optimize Geometries: Determine the lowest energy three-dimensional structures for both the E and Z isomers.
Predict Stability: Calculate the relative energies of the isomers to predict which one is more stable. researchgate.netacs.orgrsc.org Generally, trans alkenes are thermodynamically more stable than their cis counterparts due to reduced steric strain. DFT can quantify this energy difference.
Analyze Electronic Properties: DFT calculations can map the electron density distribution, identifying electron-rich and electron-poor regions of the molecule. This is visualized through Molecular Electrostatic Potential (MEP) maps. als-journal.com The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. aip.orgnih.gov A smaller gap suggests higher reactivity.
| Property | (E)-9-Bromonon-3-ene | (Z)-9-Bromonon-3-ene | Significance |
|---|---|---|---|
| Relative Energy (kcal/mol) | 0 (Reference) | ~ +1 kcal/mol | Predicts higher stability for the E-isomer. |
| HOMO-LUMO Gap (eV) | ~ 5.5 eV | ~ 5.4 eV | Indicates relative kinetic stability and reactivity. |
| Dipole Moment (Debye) | ~ 1.8 D | ~ 1.9 D | Relates to polarity and intermolecular forces. |
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. cuny.edunih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govnih.gov
For a flexible molecule like this compound, MD simulations are invaluable for:
Exploring Conformational Landscapes: The long alkyl chain can adopt a vast number of different shapes or conformations. researchgate.net MD simulations can explore this conformational space, identifying the most populated (lowest energy) conformations and the energy barriers between them. biorxiv.orgelifesciences.org
Simulating Intermolecular Interactions: MD can model how multiple molecules of this compound interact with each other in a liquid or how they interact with solvent molecules. This is crucial for understanding bulk properties like viscosity, density, and solubility. The simulations can reveal preferred orientations and the nature of intermolecular forces, such as van der Waals interactions.
By combining these advanced characterization and computational methods, a detailed and comprehensive understanding of the structure, properties, and behavior of this compound can be achieved.
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical calculations have emerged as an indispensable tool for dissecting the intricate details of chemical reactions at the molecular level. rsc.orgwikipedia.org These computational methods, rooted in theoretical chemistry, allow for the calculation of molecular structures, properties, and the energetic landscapes of reaction pathways. wikipedia.orgsmu.edu For bromoalkene systems, such as this compound, these calculations provide profound insights into reaction mechanisms, enabling the elucidation of transition states and the prediction of reaction outcomes, which can be challenging to determine through experimental means alone. rsc.orgresearchgate.net
Methodologies in Computational Analysis
The primary methods employed for these investigations are Density Functional Theory (DFT) and ab initio calculations. sciepub.comarxiv.org DFT methods calculate the electronic structure and energy of a system based on its electron density, offering a balance between computational cost and accuracy that makes them suitable for a wide range of chemical systems. wikipedia.orgarxiv.org Ab initio methods, on the other hand, are based entirely on theoretical principles without the inclusion of experimental data, providing a high level of theory for more rigorous analysis. wikipedia.org
A typical computational study of a reaction mechanism involves several key steps:
Geometry Optimization: Finding the lowest energy arrangement of atoms for reactants, products, and any intermediates. dergipark.org.tr
Transition State (TS) Searching: Locating the first-order saddle point on the potential energy surface (PES) that connects reactants and products. arxiv.orgnumberanalytics.com This TS represents the highest energy barrier of the reaction. numberanalytics.com
Frequency Calculations: Confirming the nature of stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. dergipark.org.tr
Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species. smu.eduresearchgate.net
Elucidating Reaction Mechanisms: Competition Between Substitution (S_N2) and Elimination (E2)
Bromoalkenes, like other haloalkanes, can undergo competing nucleophilic substitution (S_N2) and base-induced elimination (E2) reactions. nih.govwikipedia.org The outcome is highly dependent on the substrate structure, the nature of the nucleophile/base, and the reaction conditions. wikipedia.orgstudymind.co.uk Quantum chemical calculations are particularly powerful in dissecting this competition.
For a long-chain bromoalkene like this compound, the reaction with a nucleophile/base such as a hydroxide (B78521) ion can proceed via either pathway. Computational studies on analogous, smaller haloalkanes have established the general principles. sciepub.comacs.org
S_N2 Mechanism: Involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry. nih.govmdpi.com The potential energy surface shows a single transition state. nih.gov
E2 Mechanism: Involves the concerted removal of a proton from a carbon adjacent to the C-Br bond and the departure of the bromide ion, forming a new double bond. sciepub.comsavemyexams.com
Computational models can calculate the activation energies (ΔE‡) for both the S_N2 and E2 transition states. The preferred reaction pathway is the one with the lower activation barrier. hpc.co.jp
Interactive Table: Illustrative Calculated Activation Energies for Competing S_N2/E2 Reactions
The following table presents hypothetical, yet representative, activation energy data for the reaction of a secondary bromoalkane with a strong, unhindered base/nucleophile, calculated using a DFT method (e.g., B3LYP). This illustrates how computational data can distinguish between competing pathways.
| Reaction Pathway | Transition State | Calculated Activation Energy (ΔE‡) (kJ/mol) | Favored Product |
| S_N2 | [Nu---C---Br]‡ | 95 | Substitution Product |
| E2 (anti-periplanar) | [Base---H---C---C---Br]‡ | 85 | Elimination Product (Alkene) |
Note: These values are illustrative and based on general findings for secondary haloalkanes. Specific values for this compound would require dedicated calculations.
Transition State Analysis
The transition state is a fleeting, high-energy arrangement of atoms that is critical in determining the rate of a reaction. numberanalytics.com Quantum chemical calculations allow for the detailed characterization of these structures. arxiv.org For the E2 elimination of a bromoalkene, the transition state typically features an anti-periplanar arrangement of the abstracted proton, the two carbons, and the leaving bromine atom. acs.org
Interactive Table: Key Geometrical Parameters of a Calculated E2 Transition State
This table shows typical bond length changes in a calculated E2 transition state for a bromoalkane reacting with a base (B⁻).
| Parameter | Reactant Complex (Å) | Transition State (Å) | Product Complex (Å) |
| B---H Distance | > 2.5 | ~1.4 | 0.98 (B-H bond) |
| C-H Distance | 1.10 | ~1.2 | > 2.5 |
| C=C Distance | 1.54 (single bond) | ~1.4 | 1.34 (double bond) |
| C-Br Distance | 1.95 | ~2.3 | > 3.0 |
Note: These are representative values derived from computational studies on haloalkane elimination reactions. acs.org
Other Reaction Mechanisms
Beyond substitution and elimination, quantum chemical calculations can elucidate other complex reaction mechanisms involving bromoalkenes. For instance, the mechanism of ozonolysis, which involves the reaction of an alkene with ozone, has been studied computationally. mdpi.comijnc.iricm.edu.pl These studies map the formation of the initial primary ozonide, its fragmentation into a carbonyl and a Criegee intermediate, and subsequent rearrangements, providing detailed energetic and structural data for each step. ijnc.iricm.edu.pl Similarly, computational methods have been used to shed light on photocatalytic cyclization reactions of bromoalkenes. acs.org
Vi. Synthetic Utility and Applications of 9 Bromonon 3 Ene As a Research Intermediate
Building Block in the Synthesis of Complex Organic Molecules
The structural framework of 9-Bromonon-3-ene is conducive to the assembly of intricate molecular architectures, a critical aspect of modern pharmaceutical, agrochemical, and natural product synthesis. arxiv.orglkouniv.ac.innih.govafjbs.com
Bromoalkenes are established precursors in the synthesis of active pharmaceutical ingredients and agrochemicals. varsal.comthermofisher.krbloomtechz.com The related compound, 9-bromonon-1-ene, is cited as a key intermediate for producing pharmaceuticals and agrochemicals, such as insecticides. nbinno.comvarsal.com The presence of the bromine atom and a double bond allows for sequential, controlled modifications to build more complex molecular scaffolds. These intermediates are often used in the production of dyes, perfumes, and other fine chemicals. varsal.comunvienna.org The reactivity of the bromoalkene moiety is fundamental to its role as a versatile precursor in multi-step syntheses common in the development of new drugs and crop protection agents. unvienna.orgincb.org
The stereospecific synthesis of natural products often relies on intermediates that allow for precise control over the three-dimensional arrangement of atoms. Bromoalkenes are valuable in this context. For instance, the synthesis of the bromopyrrole natural product (-)-agelastatin A involves the strategic use of bromine-containing heterocyclic intermediates to construct the target molecule. nih.gov Similarly, complex polycyclic ether natural products are assembled using methods where key fragments, sometimes derived from bromo-precursors, are coupled together. mdpi.com
In these syntheses, the bromoalkene can be involved in various stereospecific reactions. For example, coupling reactions at the bromine-bearing carbon or stereospecific additions across the double bond are common strategies. The synthesis of certain insect sex pheromones, which are often long-chain hydrocarbons with specific stereochemistry, has been accomplished using pathways that involve the coupling of smaller chiral fragments, a strategy where a molecule like this compound could serve as a key building block. harvard.edu
The development of stereodefined polysubstituted alkenes is a significant challenge in organic synthesis. nih.gov Phosphine-mediated, three-component reactions involving aldehydes, α-halo carbonyl compounds, and terminal alkenes have been developed to produce trisubstituted alkenes with excellent E-selectivity. nih.gov As a bromoalkene, this compound possesses the necessary functional groups to potentially participate in analogous multi-component coupling strategies to generate more complex, stereocontrolled olefin products.
Fused-ring systems, which are common motifs in natural products and pharmaceuticals, can also be accessed from bromoalkene precursors. slideshare.net While many methods exist, those involving intramolecular cyclizations or cycloaddition reactions are prominent. For example, ortho-quinone methide intermediates, which are electron-poor dienes, can undergo inverse electron-demand Diels-Alder reactions with electron-rich dienophiles to create fused-ring systems. rsc.org The double bond in this compound could potentially act as a dienophile in such cycloadditions, while the bromo- functionality offers a handle for subsequent transformations or for generating a reactive intermediate necessary for cyclization.
Intermediate in the Stereospecific Construction of Natural Products and Their Analogues
Role in the Synthesis of Value-Added Chemical Intermediates
Beyond its use in building large, complex molecules, this compound is a substrate for creating other valuable chemical intermediates, such as alkynes and α-bromoketones, which are themselves versatile building blocks.
The conversion of bromoalkenes into alkynes via dehydrobromination is a fundamental transformation in organic synthesis. masterorganicchemistry.com This method provides a reliable route to both terminal and internal alkynes, which are crucial intermediates in reactions like Sonogashira couplings and Pauson-Khand reactions. acs.org
A particularly mild and efficient method employs tetra-n-butylammonium fluoride (B91410) (TBAF) in DMF. acs.orgnih.gov This reagent successfully converts various bromoalkenes, including internal bromoalkenes similar in structure to this compound, into the corresponding alkynes in high yields. acs.org The reaction is notable for its tolerance to water, which is an advantage over methods requiring strong bases and strictly anhydrous conditions. acs.orgorganic-chemistry.org Another approach involves microwave-assisted synthesis, where anti-2,3-dibromoalkanoic acids are converted first to (Z)-1-bromo-1-alkenes and then, in a one-pot synthesis using a stronger base like DBU, to terminal alkynes. organic-chemistry.orgresearchgate.net
| Substrate Type | Reagents and Conditions | Product | General Yield | Reference |
| (Z)-1-Bromoalkenes | 5 equiv. TBAF·3H₂O, DMF, 60 °C, 2 h | Terminal Alkynes | High | acs.org |
| Internal Bromoalkenes | 5 equiv. TBAF·3H₂O, DMF, 60 °C, 2 h | Internal Alkynes | High | acs.org |
| anti-3-Aryl-2,3-dibromopropanoic acids | 1. Et₃N, DMF, MW | (Z)-Bromoalkene | High | organic-chemistry.orgresearchgate.net |
| 2. DBU, DMF, MW | Terminal Alkyne | High | organic-chemistry.orgresearchgate.net |
Table 1: Representative Methods for the Synthesis of Alkynes from Bromoalkenes. This table summarizes effective methods for converting various bromoalkene substrates into valuable alkyne products.
α-Bromoketones are highly sought-after synthons, particularly in the synthesis of medicinal heterocycles. nih.gov An operationally simple and effective method for synthesizing dialkyl α-bromoketones involves the hypervalent iodine-catalyzed oxidative hydrolysis of bromoalkenes. researchgate.netbeilstein-journals.orgnih.gov This process achieves an oxidative transposition of the bromine atom. beilstein-journals.org
The reaction typically utilizes a catalytic amount of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) in the presence of a stoichiometric oxidant like m-CPBA and an acid promoter like TsOH·H₂O. nih.govbeilstein-journals.org The method is applicable to a broad range of substrates, including both symmetrical and unsymmetrical dialkyl bromoalkenes, affording the corresponding α-bromoketones in moderate yields. beilstein-journals.orgnih.gov This transformation highlights a sophisticated use of bromoalkene reactivity to generate a different class of valuable intermediates. nih.govnih.gov
| Substrate Type | Reagents and Conditions | Product | General Yield | Reference |
| (E/Z) Symmetrical Dialkyl Bromoalkenes | cat. HTIB, m-CPBA, TsOH·H₂O, MeCN/H₂O (4:1), 40 °C | Symmetrical α-Bromoketones | 49-54% | beilstein-journals.org |
| (E/Z) Unsymmetrical Dialkyl Bromoalkenes | cat. HTIB, m-CPBA, TsOH·H₂O, MeCN/H₂O (4:1), 40 °C | Unsymmetrical α-Bromoketones | Moderate | beilstein-journals.orgnih.gov |
Table 2: Hypervalent Iodine-Catalyzed Oxidative Hydrolysis of Bromoalkenes. This table outlines the catalytic system used for the conversion of dialkyl bromoalkenes into α-bromoketones. HTIB stands for hydroxy(tosyloxy)iodobenzene, which can be generated in situ.
Production of Terminal and Internal Alkynes from Bromoalkenes
Potential in Materials Science Research and Molecular Electronics Applications
While direct, extensive research specifically citing this compound in materials science and molecular electronics is not widely documented, its bifunctional nature—possessing both a terminal bromo group and an internal alkene—positions it as a valuable intermediate for the synthesis of novel materials. The principles of molecular engineering, which involve the design and synthesis of molecules with specific functionalities, suggest several potential applications for this compound. researchgate.net These applications primarily leverage the ability to selectively react at either the bromo or the alkene functional group to construct more complex architectures for electronic and optoelectronic purposes.
The development of advanced materials for electronics, such as organic semiconductors and functional surface layers, often relies on precursor molecules that can be systematically built upon. ust.hk Long-chain bromoalkenes, a class to which this compound belongs, are utilized in the synthesis of compounds for self-assembled monolayers (SAMs) and as building blocks for larger, conjugated systems. google.com
Surface Functionalization and Self-Assembled Monolayers (SAMs)
A significant area of potential for this compound is in the surface functionalization of substrates like silicon wafers, which is a fundamental step in the fabrication of molecular electronic devices. mdpi.comaprcomposites.com.aubrewerscience.com The alkene group can undergo hydrosilylation to form a stable silicon-carbon bond, anchoring the nine-carbon chain to the substrate. The terminal bromo group would then be exposed on the surface of the resulting monolayer, creating a reactive "handle" for subsequent chemical modifications. This process is crucial for creating well-ordered molecular layers that can influence the electronic properties at the interface between a dielectric and an organic semiconductor in devices like organic field-effect transistors (OFETs). mdpi.com
The general strategy would involve:
Hydrosilylation: Reaction of the double bond in this compound with a silicon hydride (e.g., on a silicon oxide surface) to form a covalent attachment.
Surface Reaction: The exposed bromo-functionalized surface can then be used for coupling reactions, such as Heck or Suzuki couplings, to attach electroactive molecules. wikipedia.orgorganic-chemistry.orgmdpi.com
This "grafting to" approach allows for the precise engineering of surface properties, which can impact charge carrier mobility and device performance. researchgate.net
Precursor for Organic Semiconductors and Liquid Crystals
Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netnii.ac.jp Their properties are highly dependent on their molecular structure. This compound can serve as a non-conjugated, flexible spacer unit in the synthesis of larger, more complex organic semiconductors.
The bromo group can be readily converted into a Grignard reagent, which is a powerful nucleophile for carbon-carbon bond formation. beyondbenign.orgmasterorganicchemistry.comwikipedia.org This Grignard reagent could be reacted with various electrophiles to build up molecular complexity. Alternatively, the bromo group can participate in palladium-catalyzed cross-coupling reactions to link the nonenyl chain to aromatic or heteroaromatic systems, which are common cores for organic semiconductors. acs.org The long alkyl chain can enhance the solubility of the final material, which is a critical factor for solution-based processing of electronic devices. nii.ac.jp
Similarly, in the field of liquid crystals, long alkyl or alkenyl chains are essential for inducing and stabilizing mesophases. mdpi.comarkat-usa.orgtandfonline.com The non-3-enyl chain of this compound could be incorporated into mesogenic (liquid crystal-forming) molecules. The synthetic route would likely involve a coupling reaction at the bromo-end to attach a rigid, aromatic core. The length and flexibility of the nonenyl chain would then influence the packing of the molecules and the resulting liquid crystalline properties. tandfonline.com
Functional Polymer Synthesis
This compound can also be envisioned as a comonomer in polymerization reactions to create functional polymers. mdpi.com For instance, it could be copolymerized with olefins using metallocene catalysts. The resulting polymer would have pendant bromo-functionalized nonenyl side chains. mdpi.comresearchgate.net These bromine atoms along the polymer backbone would serve as reactive sites for post-polymerization modification, allowing for the attachment of various functional groups to tailor the polymer's properties for specific applications, such as dielectric layers or charge-transporting materials. researchgate.net
The table below summarizes the potential synthetic transformations of this compound and their applications in materials science.
| Reaction Type | Functional Group Involved | Potential Product Class | Relevance to Materials Science/Molecular Electronics |
| Hydrosilylation | Alkene (C=C) | Alkylsilanes | Anchoring to silicon-based substrates for SAM formation. google.com |
| Grignard Formation | Bromo (C-Br) | Organomagnesium Halide | Intermediate for synthesizing complex organic semiconductors. wikipedia.org |
| Heck Coupling | Bromo (C-Br) | Substituted Alkenes | Formation of C-C bonds to create conjugated systems. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org |
| Suzuki Coupling | Bromo (C-Br) | Biaryls, Arylalkenes | Building blocks for organic semiconductors and liquid crystals. |
| Copolymerization | Alkene (C=C) | Functionalized Polyolefins | Creation of polymers with reactive sites for further modification. mdpi.com |
| Nucleophilic Substitution | Bromo (C-Br) | Ethers, Amines, etc. | Introduction of various functional end-groups to the alkyl chain. |
Vii. Future Research Directions and Innovations in Bromoalkene Chemistry
Development of Sustainable and Green Synthetic Methodologies for Bromoalkenes
The principles of green chemistry are increasingly influencing the design of synthetic routes for bromoalkenes, aiming to minimize environmental impact and enhance safety. chemistryjournals.net Traditional methods often rely on hazardous reagents and generate significant waste, prompting the exploration of more sustainable alternatives. chemistryjournals.net
Key research directions in this area include:
Alternative Brominating Agents: The development and utilization of safer and more environmentally friendly brominating agents are a primary focus. This includes exploring solid-supported reagents, electrochemically generated bromine, and enzymatic bromination, which can reduce the reliance on toxic and corrosive elemental bromine or N-bromosuccinimide (NBS).
Green Solvents: Research is actively pursuing the replacement of conventional volatile organic solvents with greener alternatives. chemistryjournals.net Ionic liquids, supercritical fluids (like CO2), and aqueous reaction media are being investigated to reduce pollution and health risks associated with traditional solvents. chemistryjournals.netresearchgate.net Micellar catalysis in water has also shown promise for certain coupling reactions. nih.gov
Catalytic Approaches: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. nih.govijnc.ir Developing highly efficient and recyclable catalysts for bromination and subsequent transformations of bromoalkenes can significantly improve atom economy and reduce waste. researchgate.net
Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis and photochemical methods is being explored. chemistryjournals.netresearchgate.net These technologies can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. chemistryjournals.net
The following table summarizes some green chemistry approaches being developed for bromoalkene synthesis:
| Green Chemistry Approach | Description | Potential Benefits |
| Alternative Reagents | Use of solid-supported, electro-generated, or enzymatic brominating agents. | Reduced toxicity, improved handling safety, easier separation. |
| Green Solvents | Employment of water, ionic liquids, or supercritical fluids as reaction media. chemistryjournals.netresearchgate.net | Reduced pollution, lower health risks, potential for catalyst recycling. |
| Catalysis | Development of efficient and recyclable catalysts for bromination and cross-coupling. nih.govijnc.ir | Higher atom economy, waste reduction, lower catalyst loading. nih.gov |
| Energy Efficiency | Application of microwave irradiation or photochemical methods. chemistryjournals.netresearchgate.net | Faster reactions, increased yields, lower energy consumption. chemistryjournals.net |
Catalytic Asymmetric Synthesis of Chiral Bromoalkenes
The synthesis of enantiomerically pure chiral bromoalkenes is of paramount importance, as these compounds are valuable building blocks for the production of pharmaceuticals, agrochemicals, and other complex chiral molecules. frontiersin.orgchiralpedia.com Asymmetric catalysis provides the most efficient route to these enantiopure compounds. frontiersin.orgchiralpedia.com
Future research in this domain will likely concentrate on:
Novel Chiral Catalysts: The design and synthesis of new chiral ligands and metal complexes are central to advancing asymmetric bromoalkene synthesis. frontiersin.org This includes the development of catalysts based on earth-abundant and less toxic metals as alternatives to precious metals like palladium. mdpi.com
Enantioselective Reactions: Expanding the scope of enantioselective transformations is a key objective. This involves developing new catalytic systems for reactions such as asymmetric hydrobromination, bromoboration, and other additions to alkynes and allenes that generate chiral bromoalkenes. sioc-journal.cnnih.gov
Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful tool in asymmetric synthesis. frontiersin.orgchiralpedia.com Further exploration of chiral organocatalysts for the enantioselective synthesis of bromoalkenes offers a metal-free and often more sustainable alternative to traditional metal-based catalysts. chiralpedia.com
Biocatalysis: Harnessing the power of enzymes for the synthesis of chiral bromoalkenes is a promising and green approach. frontiersin.orgchiralpedia.com Enzymes can exhibit exquisite stereoselectivity under mild reaction conditions, and ongoing research is focused on discovering and engineering new enzymes for these transformations. frontiersin.org
The table below highlights different catalytic systems for asymmetric bromoalkene synthesis:
| Catalytic System | Description | Advantages |
| Metal Catalysis | Utilizes chiral ligands in complex with a metal center (e.g., Pd, Cu, Ni). mdpi.com | High efficiency and selectivity for a wide range of transformations. |
| Organocatalysis | Employs small, chiral organic molecules as catalysts. frontiersin.orgchiralpedia.com | Metal-free, often robust and less sensitive to air and moisture. |
| Biocatalysis | Uses enzymes as natural chiral catalysts. frontiersin.orgchiralpedia.com | High enantioselectivity, mild reaction conditions, environmentally friendly. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of bromoalkene synthesis with flow chemistry and automated platforms represents a significant leap towards more efficient, safer, and reproducible chemical manufacturing. mdpi.comnih.gov Continuous flow processes offer numerous advantages over traditional batch methods, particularly for reactions that are fast, exothermic, or involve hazardous reagents. mdpi.comnoelresearchgroup.com
Key advancements in this area include:
Microreactor Technology: The use of microreactors in flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.com This enhanced control can lead to higher yields, improved selectivity, and safer handling of reactive intermediates.
Automated Synthesis: Automated platforms, often guided by software and algorithms, can perform multi-step syntheses with minimal human intervention. nih.govmpg.de This not only increases throughput but also allows for rapid reaction optimization and the exploration of a wider range of reaction conditions. mit.edu
Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating and purifying intermediates. mpg.de This significantly reduces waste, time, and cost associated with multi-step syntheses.
Process Intensification: Flow chemistry can intensify chemical processes, leading to higher productivity in a smaller footprint. nih.gov This is particularly advantageous for the large-scale production of bromoalkenes and their derivatives.
The following table compares batch and flow chemistry for bromoalkene synthesis:
| Feature | Batch Chemistry | Flow Chemistry |
| Process Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters. mdpi.com |
| Safety | Higher risk with hazardous or exothermic reactions. | Enhanced safety due to small reaction volumes and superior heat transfer. mdpi.com |
| Scalability | Often challenging to scale up. | More straightforward scalability. nih.gov |
| Automation | More complex to automate multi-step processes. | Readily integrated with automated systems for multi-step synthesis. nih.govmpg.de |
| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. nih.gov |
Exploration of Novel Reactivity Patterns and Domino Processes Involving Brominated Alkenes
Discovering new reactions and reactivity patterns for bromoalkenes is crucial for expanding their synthetic utility. Domino, or cascade, reactions, where multiple bond-forming events occur in a single operation, are particularly attractive for their efficiency in building molecular complexity. rsc.org
Future research will likely focus on:
New Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions of bromoalkenes are well-established, there is ongoing research to develop new catalytic systems and expand the scope of coupling partners. mdpi.comresearchgate.netmdpi.com This includes the use of other transition metals and the development of novel ligand systems.
C-H Functionalization: Direct C-H functionalization reactions offer a more atom-economical approach to bond formation by avoiding the pre-functionalization of substrates. researchgate.net Developing methods for the C-H functionalization of bromoalkenes or their coupling partners will continue to be an active area of research.
Domino Reactions: Designing novel domino processes that incorporate bromoalkenes is a key goal. rsc.orgthieme-connect.de These reactions can rapidly construct complex molecular architectures from simple starting materials, and bromoalkenes can serve as versatile precursors in such sequences. researchgate.net For instance, a single bromoalkene could participate in a series of intramolecular and intermolecular reactions to build polycyclic systems. rsc.org
Photoredox and Electrocatalysis: The use of light (photoredox catalysis) and electricity (electrocatalysis) to drive chemical reactions is a rapidly growing field. frontiersin.org Exploring the application of these sustainable energy sources to unlock new reactivity patterns for bromoalkenes is a promising avenue for future research.
Synergistic Application of Computational and Experimental Approaches for Reaction Discovery and Optimization
The combination of computational chemistry and experimental work has become an indispensable tool for modern chemical research. nih.govresearchgate.net This synergistic approach can accelerate the discovery and optimization of new reactions involving bromoalkenes. uib.no
Key aspects of this integrated approach include:
Reaction Prediction and Design: Computational tools, such as Density Functional Theory (DFT), can be used to predict the feasibility of new reactions, elucidate reaction mechanisms, and design new catalysts. nih.govuib.no This in silico screening can help prioritize experimental efforts and guide the discovery of novel reactivity. drugtargetreview.com
Mechanism Elucidation: A detailed understanding of reaction mechanisms is crucial for optimizing reaction conditions and improving catalyst performance. walisongo.ac.id Combining experimental techniques (e.g., kinetic studies, spectroscopic analysis) with computational modeling provides a powerful platform for elucidating complex reaction pathways. researchgate.netwalisongo.ac.id
High-Throughput Screening: Computational screening of virtual libraries of substrates and catalysts can identify promising candidates for experimental validation. uib.no This high-throughput approach can significantly accelerate the discovery process.
Machine Learning and AI: The application of machine learning and artificial intelligence (AI) is poised to revolutionize chemical synthesis. nih.gov These technologies can be used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes, further enhancing the synergy between computational and experimental chemistry. ijnc.irnih.gov
The integration of these advanced research directions will undoubtedly lead to significant progress in the chemistry of bromoalkenes, enabling the development of more efficient, sustainable, and innovative synthetic methodologies for this important class of compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 9-Bromonon-3-ene, and how can reaction conditions be optimized for reproducibility?
- Methodology : Bromination of non-3-ene using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions is common. Optimize solvent polarity (e.g., CCl₄ for radical stability) and temperature (40–60°C) to control regioselectivity . Validate purity via GC-MS and compare retention times with literature values . Document reaction parameters (e.g., molar ratios, initiation methods) to ensure reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral data be interpreted?
- Methodology : Use H NMR to confirm the allylic bromine position (δ 4.0–5.5 ppm for vinyl protons adjacent to Br). IR spectroscopy identifies C-Br stretches (~500–600 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Reference spectral databases like SciFinder or Reaxys for comparative analysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Work under fume hoods to avoid inhalation of volatile brominated compounds. Use nitrile gloves and flame-resistant lab coats. Store in amber glass containers at 2–8°C to prevent photodegradation and thermal instability . For spills, neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of bromination in non-3-ene derivatives?
- Methodology : Perform density functional theory (DFT) calculations to analyze transition-state energies for bromine radical addition. Compare activation barriers for allylic vs. terminal positions. Validate predictions with experimental kinetic studies using stopped-flow techniques . Use software like Gaussian or ORCA for simulations .
Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
- Methodology : Conduct controlled experiments varying catalysts (e.g., Pd vs. Ni), ligands (phosphine vs. N-heterocyclic carbenes), and solvents (polar aprotic vs. ethers). Analyze yields and byproducts via HPLC. Reconcile discrepancies by comparing substrate purity and reaction atmosphere (e.g., O₂ sensitivity) .
Q. How do environmental factors (pH, UV light) influence the degradation pathways of this compound?
- Methodology : Perform accelerated stability testing under varying pH (3–10) and UV exposure. Monitor degradation products using LC-MS and quantify half-lives. Reference ECHA databases for ecotoxicological profiles and bioconcentration factors (BCF) .
Methodological and Analytical Questions
Q. What statistical approaches are recommended for analyzing variability in synthetic yields of this compound?
- Methodology : Apply ANOVA to identify significant factors (e.g., temperature, catalyst loading). Use error propagation models to quantify uncertainty in yield calculations. Report confidence intervals (95%) for reproducibility assessments .
Q. How can researchers conduct a systematic literature review on this compound’s applications in organic synthesis?
- Methodology : Use keyword combinations (e.g., "this compound," "allylic bromides," "cross-coupling") in databases like PubMed, Scopus, and CAS SciFinder. Filter results by publication date (last 10 years) and document type (peer-reviewed articles). Organize findings with citation managers like Zotero .
Q. What are best practices for documenting experimental procedures and data in peer-reviewed submissions?
- Methodology : Follow IMRaD (Introduction, Methods, Results, Discussion) structure. Include raw spectral data as supplementary files. Use SI units and IUPAC nomenclature consistently. Cite safety data sheets (SDS) and hazard classifications per CLP regulations .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
